molecular formula C17H28O3 B052956 12-Hydroxyheptadecatrienoic acid CAS No. 54397-84-1

12-Hydroxyheptadecatrienoic acid

Cat. No. B052956
CAS RN: 54397-84-1
M. Wt: 280.4 g/mol
InChI Key: KUKJHGXXZWHSBG-WBGSEQOASA-N
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Description

Synthesis Analysis

12-HHT is synthesized via a Suzuki-Miyaura coupling, utilizing Sharpless asymmetric epoxidation for the corresponding trimethylsilyl alcohol, leading to the production of 12-HHT in quantities over 100 mg. This synthetic pathway also facilitates the creation of 5,6-dihydro- and 14,15-dehydro derivatives of 12-HHT, demonstrating the molecule's versatility and the potential for derivative exploration (Kobayashi et al., 2016).

Molecular Structure Analysis

The molecular structure of 12-HHT features a 17-carbon hydroxy fatty acid with three double bonds. This structure allows it to interact with specific receptors such as BLT2, mediating various biological effects. The structural complexity of 12-HHT underscores its functional versatility and ability to participate in diverse biochemical pathways.

Chemical Reactions and Properties

12-HHT undergoes enzymatic metabolism to form metabolites like 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT in human cells. These metabolites retain agonistic activity towards BLT2, indicating that 12-HHT's function extends beyond its initial formation, influencing physiological processes through its metabolites (Yasukawa et al., 2022).

Physical Properties Analysis

The physicochemical properties of 12-HHT, such as its acid-catalyzed conversion to less polar substances and its adsorption characteristics, are influenced by factors like pH, solvent volume, and the material of the container. These properties are essential for understanding 12-HHT's stability and reactivity in biological systems and experimental conditions (John & Schlegel, 1999).

Chemical Properties Analysis

12-HHT exhibits a range of biological activities mediated through its interaction with BLT2, including promoting epithelial barrier functions and contributing to inflammatory responses. Its role as a natural ligand for BLT2 in epithelial cells of the small intestine and skin highlights its significance in epithelial homeostasis and immune responses (Okuno & Yokomizo, 2020).

Scientific Research Applications

  • Cyclooxygenase Pathway Activity Marker :

    • HHT has been used as a marker for cyclooxygenase pathway activity in rat peritoneal cells. High-Performance Liquid Chromatography (HPLC) and spectrophotometric monitoring allow for simultaneous measurement of both cyclooxygenase and 5-lipoxygenase pathway fluxes (Sweeney et al., 1987).
  • Ligand for Leukotriene B4 Receptor 2 :

    • 12-HHT serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2), contributing to epithelial homeostasis. Its metabolites, 12-keto-heptadecatrienoic acid and 10,11-dihydro-12-KHT, maintain agonistic activity on BLT2 (Yasukawa et al., 2022).
  • Synthesis Studies :

    • There has been successful asymmetric synthesis of natural 12-HHT and its derivatives, providing more than 100 mg of the compound. This synthesis is crucial for further biological and pharmacological studies (Kobayashi et al., 2016).
  • Physiological and Pathophysiological Roles :

    • The 12-HHT-BLT2 axis is significant in various physiological and pathophysiological roles, including its involvement in inflammatory colitis, skin and corneal wound healing, and susceptibility to lung damage (Okuno & Yokomizo, 2018).
  • Substrate for Enzymes :

    • HHT is a substrate for NAD+-dependent 15-hydroxyprostaglandin dehydrogenase, suggesting potential unrecognized biological actions and a pathway for its inactivation (Liu et al., 1985).
  • Radioimmunoassay Development :

    • The development of a radioimmunoassay for HHT quantification has facilitated its measurement in various tissues and body fluids, aiding in understanding its physiological role (John et al., 1998).
  • Cell Signaling and Growth :

    • HHT has been shown to activate extracellular signal-regulated kinases in prostate cancer cells, suggesting a role in tumorigenesis (Li et al., 2007).
  • Thromboxane A Synthase-Independent Production :

    • 12-HHT is produced both dependently and independently of thromboxane A synthase, highlighting complex biosynthetic pathways (Matsunobu et al., 2013).
  • Quantitative Measurement Techniques :

    • Techniques for simultaneous quantitative measurement of HHT and related compounds have been developed, improving the understanding of its metabolism (Leis et al., 1987).
  • Effects on Platelet Aggregation and Eicosanoid Production :

    • Studies on HHT's impact on platelet aggregation and eicosanoid production have provided insights into its physiological and pharmacological significance (Setty et al., 1987).

Mechanism of Action

Target of Action

12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid that serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . BLT2 is expressed in various cells and tissues, including pulmonary epithelial type II cells and vascular endothelial cells in the mouse lung .

Mode of Action

12-HHT interacts with its target, BLT2, to exert its biological effects. This interaction contributes to the maintenance of epithelial homeostasis . The 12-HHT/BLT2 axis suppresses CysLT1 signaling in vascular endothelial cells and smooth muscle cells .

Biochemical Pathways

12-HHT is synthesized from arachidonic acid via the cyclooxygenase pathway . It is metabolized into 12-keto-heptadecatrienoic acid (12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and then into 10,11-dihydro-12-KHT (10,11dh-12-KHT) by prostaglandin reductase 1 (PTGR1) without losing the agonistic activity .

Pharmacokinetics

It is known that 12-hht is metabolized into 12-kht by 15-pgdh, and then into 10,11dh-12-kht by ptgr1 . The 15-PGDH inhibitor SW033291 completely suppresses the production of 12-KHT and 10,11dh-12-KHT, resulting in a 9-fold accumulation of 12-HHT .

Result of Action

The 12-HHT/BLT2 axis contributes to the maintenance of epithelial homeostasis . In a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Action Environment

The action of 12-HHT can be influenced by environmental factors. For example, eye drops containing a non-steroidal anti-inflammatory drug (NSAID) inhibit the production of 12-HHT, resulting in delayed corneal wound healing . Furthermore, BLT2-deficient mice are more susceptible to lung damage by pneumolysin .

Biochemical Analysis

Biochemical Properties

12-Hydroxyheptadecatrienoic acid is synthesized from arachidonic acid via the cyclooxygenase pathway . It serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . It interacts with key enzymes in the degradation of prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1) .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous ligand of BLT2, originally identified as a low-affinity GPCR for leukotriene B4 (LTB4) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . For example, the 15-PGDH inhibitor SW033291 completely suppressed the production of 12-KHT and 10,11dh-12-KHT in MEG01s cells, resulting in a 9-fold accumulation of 12-HHT .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation .

Metabolic Pathways

This compound is involved in the metabolic pathways of arachidonic acid . It is metabolized into 12-KHT by 15-PGDH, and then 10,11dh-12-KHT by PTGR1 .

properties

IUPAC Name

(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJHGXXZWHSBG-WBGSEQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12S-HHT
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

54397-84-1
Record name 12S-Hydroxy-5Z,8E,10E-heptadecatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54397-84-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid
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Record name 12S-HHT
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Eight ml of blood was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age) subjected to abdominal incision under anesthesia by the use of 3.2% sodium citrate (1 volume of sodium citrate solution to 9 volume of whole blood). The blood was centrifuged at 800 rpm for 10 minutes at room temperature to gather PRP (platelet rich plasma), and the residual blood was further centrifuged at 3000 rpm for 10 minutes to gather PPP (platelet poor plasma). The platelet number in PRP was measured and the PRP was adjusted by diluting with PPP so that the concentration of platelet was one million/μl . To 0.25 m(of the PRP, 125 μg of arachidonic acid and the test compound (the final concentration of 100 μM, 10 μM, 1 μM and 0.1 μM) were added, and the mixture was incubated at 37° C. for 15 minutes. After the reaction, 1.1 ml of ethanol was added, well shaken and centrifuged at 2000 rpm for 10 minutes to separate the supernatant. To 1 ml of the supernatant 1 ml of water was added and subjected to high performance liquid chromatography to determine HHT. The absorption at 240 nm due to HHT was measured by an ultraviolet absorption monitor. The inhibition rate of HHT formation calculated from the peak area is shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 μg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

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